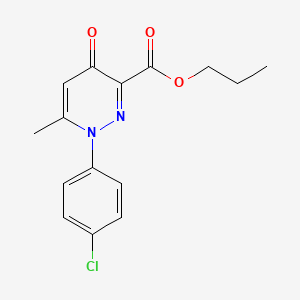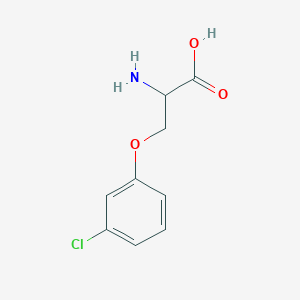
2-Amino-3-(3-chlorophenoxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-Chlorphenoxy)propansäure ist ein chirales Phenoxycarbonsäure-Herbizid. Es ist ein Derivat von Phenylalanin und bekannt für seine Rolle in verschiedenen wissenschaftlichen Forschungsanwendungen. Die Verbindung ist durch das Vorhandensein einer Aminogruppe, einer Chlorphenoxygruppe und einer Propansäureeinheit gekennzeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Amino-3-(3-Chlorphenoxy)propansäure beinhaltet typischerweise die Reaktion von 3-Chlorphenol mit einem geeigneten Propansäurederivat. Eine gängige Methode beinhaltet die Verwendung von 3-Chlorphenol und 2-Brompropansäure in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-Amino-3-(3-Chlorphenoxy)propansäure beinhaltet häufig eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess wird für hohe Ausbeute und Reinheit optimiert, wobei Reaktionsparameter wie Temperatur, Druck und Reaktionszeit sorgfältig kontrolliert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Amino-3-(3-Chlorphenoxy)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxoverbindungen zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminderivate umwandeln.
Substitution: Die Chlorphenoxygruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Nukleophile wie Amine und Thiole können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Oxoverbindungen der Verbindung.
Reduktion: Aminderivate.
Substitution: Verschiedene substituierte Phenoxyderivate.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-Chlorphenoxy)propansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine Auswirkungen auf verschiedene biologische Pfade und sein Potenzial als biochemisches Werkzeug untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Medikamentenentwicklung untersucht.
Industrie: Wird bei der Entwicklung von Herbiziden und anderen Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-Amino-3-(3-Chlorphenoxy)propansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung ist dafür bekannt, bestimmte Enzyme zu hemmen und Stoffwechselwege zu stören, was zu ihren herbiziden Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, sind noch Gegenstand der Forschung, aber es wird vermutet, dass sie den Aminosäurestoffwechsel und die Proteinsynthese stören.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-chlorophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt metabolic pathways, leading to its herbicidal effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with amino acid metabolism and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(3-Chlorphenoxy)propansäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
2-Amino-3-(2-Chlorphenoxy)propansäure: Ein weiteres Phenylalaninderivat mit ähnlichen Eigenschaften, aber unterschiedlicher Positionalisomerie.
2-(3-Chlorphenoxy)propansäure: Fehlt die Aminogruppe, aber es werden die Chlorphenoxy- und Propansäureeinheiten geteilt.
3-(3-Chlorphenoxy)propansäure: Ähnliche Struktur, aber mit unterschiedlichen funktionellen Gruppen.
Die Einzigartigkeit von 2-Amino-3-(3-Chlorphenoxy)propansäure liegt in seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
2-amino-3-(3-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-3-7(4-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
InChI-Schlüssel |
YQQROGIJEBVHCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)OCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


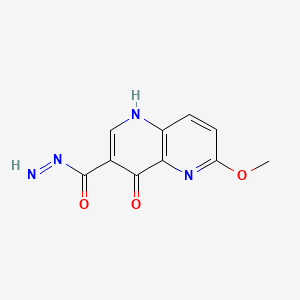
![[(E)-octadec-9-enyl]azanium;iodide](/img/structure/B12303380.png)

![10-[3-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12303397.png)

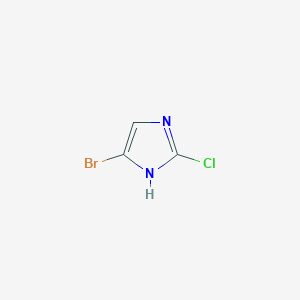
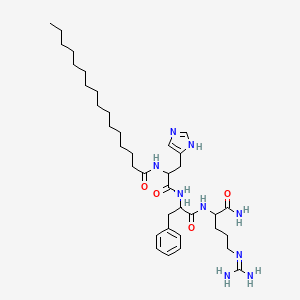
![rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate, cis](/img/structure/B12303437.png)
![1',4-Didehydro-1-deoxy-3'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydro-1-oxorifamycinVIII](/img/structure/B12303441.png)
![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
![(2S)-2-[(6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B12303452.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)
![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)
